rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans
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Overview
Description
rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans: is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of a palladium on carbon (Pd/C) catalyst under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at 50-60°C under 1-4 bar overpressure, followed by heating to reflux in hydrochloric ethanol for 1-3 hours .
Industrial Production Methods
Industrial production of this compound often employs similar hydrogenation techniques, ensuring high yield and purity. The process may involve additional purification steps, such as recrystallization or chromatography, to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Conducted in acidic or basic conditions, often at elevated temperatures.
Reduction: Typically performed in anhydrous solvents under inert atmosphere.
Substitution: Carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- rac-(1r,4r)-4-aminocyclohexyl acetic acid hydrochloride
- rac-(1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine hydrochloride
- rac-Methyl (1R,4R)-1-amino-4-methylcyclohexane-1-carboxylate hydrochloride
Uniqueness
rac-(1r,4r)-4-amino-N-methylcyclohexane-1-carboxamide hydrochloride, trans stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and biological activity compared to similar compounds .
Properties
CAS No. |
1013111-81-3 |
---|---|
Molecular Formula |
C8H17ClN2O |
Molecular Weight |
192.7 |
Purity |
95 |
Origin of Product |
United States |
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